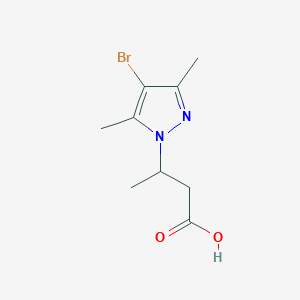

3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid

Description

BenchChem offers high-quality 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-bromo-3,5-dimethylpyrazol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-5(4-8(13)14)12-7(3)9(10)6(2)11-12/h5H,4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQXNUHEEQWCAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)CC(=O)O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric Acid: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid, a heterocyclic compound with significant potential in drug discovery and development. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, known for a wide spectrum of biological activities.[1][2][3] The strategic introduction of a bromine atom and a butyric acid moiety to the 3,5-dimethylpyrazole core can significantly modulate its physicochemical and pharmacological properties, potentially enhancing potency, selectivity, and pharmacokinetic profiles.[4] This document details the compound's physicochemical properties, presents a robust, step-by-step synthetic pathway, outlines rigorous analytical methods for its characterization, and explores its potential therapeutic applications based on the established activities of related bromo-pyrazole derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecular scaffold.

Part 1: Physicochemical Properties and Molecular Structure

3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid is a substituted pyrazole derivative. Its core structure consists of a 4-brominated pyrazole ring with methyl groups at positions 3 and 5, which is N-alkylated with a butyric acid chain at the 3-position. The precise molecular properties are crucial for experimental design and interpretation.

Table 1: Physicochemical Data for 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric Acid

| Property | Value | Source |

| Molecular Formula | C₉H₁₃BrN₂O₂ | Calculated |

| Molecular Weight | 261.12 g/mol | [5] |

| IUPAC Name | 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid | N/A |

| CAS Number | 890596-64-2 | [6][7] |

| Canonical SMILES | CC1=C(C(=NN1C(C)CC(=O)O)C)Br | N/A |

Note on CAS Number: While CAS 890596-64-2 is associated with this chemical name, independent analytical verification is paramount to confirm the identity and purity of any synthesized or procured sample.

Part 2: Rationale for Investigation in Drug Development

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous approved drugs like Celecoxib and Phenylbutazone.[2] These compounds exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][3][8]

The Role of Bromine Substitution: The introduction of a halogen, such as bromine, onto the pyrazole ring is a key strategy in drug design.[4] Bromine can enhance biological activity through several mechanisms:

-

Increased Lipophilicity: Facilitating passage through biological membranes.

-

Metabolic Stability: Blocking sites susceptible to metabolic degradation.

-

Halogen Bonding: Forming specific, stabilizing interactions with biological targets, which can increase binding affinity and selectivity.[9]

The Butyric Acid Moiety: The carboxylic acid group introduces a polar, ionizable handle that can be crucial for interacting with target proteins, particularly with basic residues like lysine or arginine in an active site. It also provides a vector for prodrug strategies, for instance, through esterification to improve bioavailability.

Given these structural features, 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid is a compelling candidate for screening in various therapeutic areas, particularly as an anti-inflammatory or anticancer agent.

Part 3: Synthesis and Purification

Caption: Proposed four-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 3,5-Dimethylpyrazole [10]

-

To a 250 mL round-bottom flask, add acetylacetone (0.1 mol) and ethanol (100 mL).

-

Slowly add hydrazine hydrate (0.1 mol) dropwise while stirring in an ice bath.

-

After the addition is complete, remove the ice bath and reflux the mixture for 3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure to yield crude 3,5-dimethylpyrazole, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Bromo-3,5-dimethylpyrazole

-

Dissolve the crude 3,5-dimethylpyrazole (0.1 mol) in glacial acetic acid (50 mL) in a 250 mL flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (0.1 mol) in acetic acid (20 mL) dropwise. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

-

Stir the reaction at room temperature for 12-18 hours.

-

Pour the reaction mixture into ice-cold water (200 mL) and neutralize with a saturated sodium bicarbonate solution.

-

The resulting precipitate is filtered, washed with water, and dried to afford 4-Bromo-3,5-dimethylpyrazole.

Step 3: Synthesis of Ethyl 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butanoate

-

To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-3,5-dimethylpyrazole (0.1 mol) and anhydrous dimethylformamide (DMF, 100 mL).

-

Add a base such as potassium carbonate (K₂CO₃, 0.15 mol) or sodium hydride (NaH, 0.11 mol) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes, then add ethyl 3-bromobutanoate (0.11 mol) dropwise.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the desired ester.

Step 4: Synthesis of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric Acid (Final Product)

-

Dissolve the purified ester from Step 3 (0.1 mol) in a mixture of tetrahydrofuran (THF) and water (4:1, 100 mL).

-

Add lithium hydroxide (LiOH, 0.3 mol) or sodium hydroxide (NaOH) and stir the mixture at room temperature until TLC indicates complete consumption of the starting material (typically 4-6 hours).

-

Acidify the reaction mixture to pH ~3 using 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed for further purification.

Part 4: Analytical Characterization and Quality Control

Rigorous analytical characterization is mandatory to confirm the structure and purity of the synthesized compound. A multi-technique approach ensures unambiguous identification and provides a reliable quality control standard for subsequent biological assays.

Caption: Standard workflow for analytical characterization.

Expected Analytical Data

The following techniques are essential for full characterization.[11][12]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the proton environment. Expected signals include: two singlets for the pyrazole methyl groups, signals for the CH₃, CH, and CH₂ groups of the butyric acid chain, and a broad singlet for the carboxylic acid proton. The integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR: Will identify all unique carbon atoms. Key signals will correspond to the pyrazole ring carbons, the methyl carbons, the carbons of the butyric acid chain, and the carbonyl carbon of the carboxylic acid.

2. Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) is critical. It should show the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a definitive feature, showing two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 261.02 and 263.02).

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

FTIR analysis will confirm the presence of key functional groups. A broad absorption band around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a sharp, strong peak around 1700-1725 cm⁻¹ corresponds to the C=O carbonyl stretch.

Table 2: Summary of Expected Analytical Signatures

| Technique | Expected Result |

| ¹H NMR | Signals for pyrazole-CH₃ (x2), butyric acid-CH₃, -CH, -CH₂, and -COOH protons. |

| ¹³C NMR | Peaks corresponding to 9 unique carbons, including the C=O of the acid. |

| HRMS (ESI+) | [M+H]⁺ at m/z ~262.0284 and ~264.0264, showing the characteristic 1:1 bromine isotopic pattern. |

| FTIR (cm⁻¹) | ~1710 (C=O stretch), ~2500-3300 (broad, O-H stretch). |

| HPLC | Single major peak with >95% purity under standard conditions. |

Part 5: Potential Therapeutic Applications and Future Directions

The structural class of bromo-pyrazole derivatives has demonstrated significant potential across several therapeutic areas.[4] Based on existing literature, 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid is a prime candidate for screening in the following areas:

-

Anti-inflammatory Activity: Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes or other mediators of inflammation.[3][8] The title compound should be evaluated in cell-based assays measuring the production of inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated macrophages.

-

Anticancer Activity: Substituted pyrazoles have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival.[1][4] Screening this compound against a panel of cancer cell lines (e.g., breast, colon, lung) to determine its cytotoxic and anti-proliferative effects would be a logical next step.

-

Antimicrobial Activity: The pyrazole scaffold is also known to possess antibacterial and antifungal properties.[8][9] The compound could be tested for its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Future Directions: Should initial screenings yield promising results, future research could focus on Structure-Activity Relationship (SAR) studies. This would involve synthesizing analogs by:

-

Modifying the length and substitution of the carboxylic acid side chain.

-

Replacing the methyl groups on the pyrazole ring with other substituents.

-

Substituting the bromine atom with other halogens (Cl, F) or functional groups.

This systematic approach will help in optimizing the lead compound for improved potency, selectivity, and drug-like properties.

Conclusion

3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid is a molecule of significant interest for drug discovery, combining the proven biological relevance of the pyrazole scaffold with strategic functionalization. This guide provides the foundational knowledge for its synthesis, purification, and rigorous analytical confirmation. The outlined rationale and suggested screening cascades offer a clear path for researchers to explore its therapeutic potential and contribute to the development of novel therapeutic agents.

References

- AA Blocks. (n.d.). 1784371-95-4 | 3-(4-bromo-1H-pyrazol-5-yl)butanoic acid.

- BenchChem. (2025). Potential Therapeutic Applications of Bromo-pyrazoles: A Technical Guide.

- Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research, 2(4), 163-169.

- JOCPR. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Retrieved from Journal of Chemical and Pharmaceutical Research website.

- International Journal of Pharmaceutical Research and Applications. (2025).

-

ResearchGate. (2025). Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. Retrieved from [Link]

-

ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Characterization of Some New Pyrazole Derivatives. Retrieved from [Link]

-

Faria, J. V., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(21), 5857-5864. Retrieved from [Link]

-

Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-15. Retrieved from [Link]

-

Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]

- BLDpharm. (n.d.). (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.

- PubChemLite. (n.d.). 3-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid.

- Arctom. (n.d.). 4-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANOIC ACID.

- Simson Pharma Limited. (n.d.). 4-Bromo-3-oxobutanoic Acid.

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4381. Retrieved from [Link]

- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.

- NIST. (n.d.). 4-Bromobutyric acid.

- MDPI. (n.d.). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study.

-

ResearchGate. (2025). Synthesis and antibacterial activity of some 4-(coumarin-3-yl)/Aryl 2 (3,5-dimethylpyrazol-1-yl)thiazoles. Retrieved from [Link]

- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 3-(4-BROMO-3,5-DIMETHYL-PYRAZOL-1-YL)-BUTYRIC ACID | 890596-64-2 [chemicalbook.com]

- 7. 3-(4-BROMO-3,5-DIMETHYL-PYRAZOL-1-YL)-BUTYRIC ACID | 890596-64-2 [amp.chemicalbook.com]

- 8. jpsbr.org [jpsbr.org]

- 9. researchgate.net [researchgate.net]

- 10. tsijournals.com [tsijournals.com]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

A Predictive Spectroscopic and Structural Analysis Guide for 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid

Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid (CAS 890596-64-2). In the absence of publicly available experimental data, this document serves as an expert-level predictive resource for researchers, scientists, and drug development professionals. By applying fundamental principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, we elucidate the expected spectral features of the molecule. This guide explains the causal relationships between the molecular structure and its spectroscopic output, offers standardized protocols for experimental data acquisition, and provides a framework for the structural verification of this and related pyrazole-based compounds.

Introduction and Molecular Structure Overview

Pyrazole derivatives are significant scaffolds in medicinal chemistry and agrochemical research, known for a wide range of biological activities. The title compound, 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid, combines a substituted pyrazole ring with a chiral butyric acid side chain. Understanding its precise structure is critical for interpreting its function and for quality control during synthesis. Spectroscopic analysis is the cornerstone of such structural elucidation.

This document outlines the predicted spectroscopic data based on a detailed analysis of its constituent functional groups and their electronic environments. The molecular structure consists of a 4-bromo-3,5-dimethyl-pyrazole heterocycle attached via a nitrogen atom to the 3-position of a butyric acid chain. The presence of bromine, a chiral center, methyl groups, a carboxylic acid, and an aromatic-like pyrazole ring provides a rich landscape for spectroscopic interpretation.

Below is a diagram of the molecular structure with atom numbering conventions used throughout this guide for clarity in spectral assignments.

Caption: Molecular Structure of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid.

Predicted Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of distinct proton environments and their connectivity. The prediction is based on the analysis of inductive effects, anisotropy, and spin-spin coupling.

Causality Behind Predictions:

-

Carboxylic Acid Proton (H₀): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It typically appears as a broad singlet far downfield, and its chemical shift is highly dependent on solvent and concentration.

-

Methine Proton (Hα): This proton is adjacent to the chiral center and the nitrogen of the pyrazole ring. The nitrogen's electron-withdrawing nature will shift it downfield. It will be split by the two diastereotopic protons on the adjacent methylene group (Hβ) and the three protons of the methyl group (Hγ). This will result in a complex multiplet.

-

Methylene Protons (Hβ): These protons are adjacent to the chiral center (Cα), making them diastereotopic. They are chemically non-equivalent and will have different chemical shifts. Each will appear as a doublet of doublets, coupling to each other (geminal coupling) and to the methine proton (Hα).

-

Pyrazole Methyl Protons (Hδ, Hε): The two methyl groups attached to the pyrazole ring are in different electronic environments. Although they are both attached to sp² carbons, their proximity to either the N-N bond or the N-C bond can cause slight differences in their chemical shifts. They will appear as sharp singlets as there are no adjacent protons to couple with.

-

Butyric Acid Methyl Protons (Hγ): This methyl group is attached to the chiral center and will be split by the methine proton (Hα), resulting in a doublet.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|---|

| H₀ (COOH) | 10.0 - 12.0 | broad singlet (br s) | 1H | - | Acidic proton, exchangeable. |

| Hα (CH) | 4.5 - 4.9 | multiplet (m) | 1H | Jαβ ≈ 6-8, Jαγ ≈ 7 | Deshielded by pyrazole nitrogen; coupled to Hβ and Hγ. |

| Hβ (CH₂) | 2.8 - 3.2 | multiplet (m) | 2H | Jββ' ≈ 14-16, Jβα ≈ 6-8 | Diastereotopic protons adjacent to chiral center and COOH. |

| Hδ (C3-CH₃) | 2.3 - 2.5 | singlet (s) | 3H | - | Methyl on pyrazole ring. |

| Hε (C5-CH₃) | 2.2 - 2.4 | singlet (s) | 3H | - | Methyl on pyrazole ring, slightly different environment from Hδ. |

| Hγ (CH₃) | 1.4 - 1.6 | doublet (d) | 3H | Jγα ≈ 7 | Coupled to Hα. |

Predicted Carbon (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. The chemical shifts are predicted based on hybridization and the electronic effects of neighboring atoms and functional groups.

Causality Behind Predictions:

-

Carbonyl Carbon (C₁): The C=O carbon of the carboxylic acid is highly deshielded and will appear furthest downfield.

-

Pyrazole Ring Carbons (C₃, C₄, C₅): These sp² hybridized carbons will appear in the aromatic/olefinic region. C₄, being directly attached to the electronegative bromine atom, will be shifted upfield due to the heavy atom effect, while C₃ and C₅, attached to nitrogen and methyl groups, will be further downfield.

-

Butyric Acid Chain Carbons (Cα, Cβ, Cγ): The chemical shifts of these sp³ carbons are influenced by their proximity to the electron-withdrawing pyrazole ring and carboxylic acid group. Cα will be the most deshielded, followed by Cβ, and finally Cγ, which is the most upfield of the chain carbons.

-

Methyl Carbons (Cδ, Cε): The two methyl carbons on the pyrazole ring will have slightly different chemical shifts and will appear in the typical upfield alkyl region.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C₁ (C=O) | 175 - 180 | Carboxylic acid carbonyl carbon. |

| C₅ (N-C-CH₃) | 148 - 152 | Pyrazole ring carbon, attached to N and CH₃. |

| C₃ (N-C-CH₃) | 140 - 145 | Pyrazole ring carbon, attached to N and CH₃. |

| C₄ (C-Br) | 95 - 105 | Pyrazole ring carbon bearing bromine. |

| Cα (N-CH) | 50 - 55 | Methine carbon attached to pyrazole nitrogen. |

| Cβ (CH₂) | 38 - 43 | Methylene carbon in the butyric acid chain. |

| Cγ (CH-CH₃) | 18 - 22 | Methyl carbon on the butyric acid chain. |

| Cε (C5-CH₃) | 12 - 15 | Methyl carbon on the pyrazole ring. |

| Cδ (C3-CH₃) | 10 - 13 | Methyl carbon on the pyrazole ring. |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to significant fragmentation.

Causality Behind Predictions:

-

Molecular Ion (M⁺): The molecular ion peak will be observed, but it may be weak. A crucial feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks for the molecular ion (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units.

-

Key Fragmentations:

-

Loss of COOH: Alpha-cleavage next to the carbonyl group can lead to the loss of the carboxylic acid group (a loss of 45 Da).

-

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen from the pyrazole methyl group to the carbonyl oxygen, followed by cleavage, though this might be less favored than other pathways.

-

Cleavage of the Butyric Acid Chain: Fragmentation of the side chain is expected, leading to ions corresponding to the pyrazole ring with portions of the chain attached.

-

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion at M-79/81.

-

Table 3: Predicted Key Mass Spectrometry Fragments (EI-MS)

| m/z Value | Identity | Rationale |

|---|---|---|

| 288/290 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine. |

| 243/245 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 209 | [M - Br]⁺ | Loss of the bromine radical. |

| 195/197 | [C₇H₈BrN₂]⁺ | Cleavage at the Cα-Cβ bond, pyrazole ring with attached methyl group. |

| 45 | [COOH]⁺ | Carboxylic acid fragment. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Causality Behind Predictions:

-

O-H Stretch: The carboxylic acid O-H bond will produce a very broad absorption over a wide range due to hydrogen bonding.

-

C-H Stretches: The sp³ C-H bonds of the alkyl chain and methyl groups will absorb just below 3000 cm⁻¹.

-

C=O Stretch: The carbonyl group of the carboxylic acid will show a strong, sharp absorption.

-

C=N and C=C Stretches: The pyrazole ring contains C=N and C=C bonds, which will result in absorptions in the 1500-1650 cm⁻¹ region.

-

C-Br Stretch: The carbon-bromine bond vibration will appear in the fingerprint region at a low wavenumber.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale |

|---|---|---|---|

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong | Characteristic of hydrogen-bonded COOH group.[1][2] |

| 2850-2960 | C-H stretch (sp³) | Medium-Strong | Alkyl C-H bonds in the butyric acid chain and methyl groups.[3] |

| 1700-1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp | Carbonyl group absorption.[4] |

| 1500-1650 | C=N, C=C stretch (Pyrazole) | Medium-Variable | Aromatic-like ring vibrations.[3] |

| 1350-1470 | C-H bend | Medium | Bending vibrations of CH₂ and CH₃ groups.[3] |

| 500-600 | C-Br stretch | Medium-Strong | Carbon-halogen bond vibration in the fingerprint region. |

Experimental Protocols

To validate the predictive data presented, rigorous and standardized experimental procedures are required. The following sections outline self-validating protocols for acquiring high-quality spectroscopic data.

General Sample Preparation

Trustworthiness: Proper sample preparation is paramount for obtaining high-quality, reproducible data. All solvents should be of high purity (e.g., spectroscopic or HPLC grade), and glassware must be scrupulously clean and dry.

-

Compound Purity: Ensure the analyte, 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid, is of high purity (>95%), as impurities will complicate spectral interpretation. Purification may be achieved by recrystallization or column chromatography.

-

Solvent Selection: Choose an appropriate deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆) that fully dissolves the compound and has minimal overlapping signals with the analyte.[5] For MS and IR, use volatile solvents like methanol, acetonitrile, or dichloromethane.[6]

Protocol for NMR Spectroscopy

Caption: Standard workflow for NMR spectroscopic analysis.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean vial.[5] Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure complete dissolution, then transfer the solution into a high-quality 5 mm NMR tube.[7]

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.[8] The probe must be tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming. This can be done manually or automatically to achieve sharp, symmetrical peaks.[8][9]

-

Data Acquisition: Acquire the Free Induction Decay (FID) using a standard pulse sequence. For ¹H NMR, 8-16 scans are typically sufficient. For ¹³C NMR, due to the low natural abundance of the isotope, several hundred to several thousand scans may be necessary.

-

Processing: The raw FID data is converted into a spectrum using a Fourier Transform. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.[10]

Protocol for Mass Spectrometry

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a volatile solvent such as methanol or acetonitrile.[11] The solution must be free of non-volatile salts or buffers, especially for electrospray ionization (ESI).[6]

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard appropriate for the mass range of interest. This ensures high mass accuracy.

-

Method Development: Select an appropriate ionization technique (e.g., ESI for soft ionization or EI for fragmentation patterns). Infuse the sample directly or via a liquid chromatography (LC) system.

-

Data Acquisition: Acquire data in full scan mode to detect the molecular ion and major fragments. The scan range should be set to cover the expected molecular weight (e.g., m/z 50-500).[12] For confirmation, tandem MS (MS/MS) can be used to isolate the molecular ion and generate a specific fragmentation spectrum.

Protocol for Infrared (IR) Spectroscopy

Methodology:

-

Sample Preparation (Thin Film Method for Liquids/Oils): If the compound is a liquid or low-melting solid, a neat (thin film) spectrum can be obtained. Place one to two drops of the liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.[13][14]

-

Sample Preparation (KBr Pellet Method for Solids): If the compound is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Background Scan: Place the empty sample holder (or a blank KBr pellet) in the spectrometer and run a background scan. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[14]

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).[2]

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid. By detailing the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, and grounding these predictions in established spectroscopic principles, it serves as a valuable tool for researchers engaged in the synthesis, characterization, and application of this molecule. The included standardized protocols offer a clear path for the experimental validation of these predictions, ensuring data integrity and facilitating unambiguous structural confirmation.

References

-

Wishart DS, et al. (2024). CASPRE - 13C NMR Predictor. The Metabolomics Innovation Centre (TMIC). [Link]

-

Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. The Hong Kong University of Science and Technology. [Link]

-

Erlat, M., et al. (2004). Prediction of 1H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts. Journal of Chemical Information and Computer Sciences, 44(3), 857-863. [Link]

-

Kwon, Y., et al. (2020). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific. [Link]

-

Li, Y., et al. (2018). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Taibah University for Science, 12(4), 464-472. [Link]

-

Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20281. [Link]

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

Wikipedia. Infrared spectroscopy. [Link]

-

Jack Westin. Infrared Region - Molecular Structure And Absorption Spectra. MCAT Content. [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Breci, L. (2021). Mass Spectrometry: Fragmentation. University of Arizona. [Link]

-

Chemistry LibreTexts. (2020). Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Chemistry LibreTexts. (2022). IR Sample Preparation: A Practical Guide. [Link]

-

Georgia Gwinnett College. Standard Operating Procedure H-NMR. [Link]

-

Chemistry LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Brown, P. C-13 NMR spectrum of butanoic acid. Doc Brown's Chemistry. [Link]

-

Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link]

-

National Institute of Standards and Technology. (2019). Standard for Mass Spectral Data Acceptance in Forensic Toxicology. [Link]

-

Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

-

Parra, T. (2020). How To Obtain A Neat IR Spectrum. YouTube. [Link]

-

Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons. [Link]

-

University of Bergen. Guidelines for mass spectrometric analysis. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. jackwestin.com [jackwestin.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 8. commons.ggc.edu [commons.ggc.edu]

- 9. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 10. materialneutral.info [materialneutral.info]

- 11. uib.no [uib.no]

- 12. nist.gov [nist.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

The Pyrazole Core: A Journey from Serendipitous Discovery to Privileged Scaffold in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal and agricultural chemistry.[1][2] From its initial synthesis in the late 19th century to its current status as a "privileged scaffold," the journey of substituted pyrazoles is a testament to the power of synthetic innovation and the intricate dance between chemical structure and biological function.[1][3] This technical guide provides a comprehensive exploration of the discovery and history of substituted pyrazoles, delving into the foundational synthetic methodologies, the evolution of more sophisticated techniques, and the profound impact of these heterocycles on drug discovery and development. Through a blend of historical context, mechanistic insights, and detailed experimental protocols, this guide aims to equip researchers with a thorough understanding of this critical chemical motif.

The Dawn of Pyrazole Chemistry: A Serendipitous Condensation

The history of pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[4] While investigating the reactions of ethyl acetoacetate with phenylhydrazine, Knorr serendipitously discovered a new class of five-membered heterocyclic compounds, which he named pyrazoles.[5][6][7][8] This seminal reaction, now famously known as the Knorr Pyrazole Synthesis , remains a fundamental and widely practiced method for constructing the pyrazole ring.[9][10][11] The first pyrazole was synthesized by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[5]

The initial discovery sparked significant interest in this new class of compounds, leading to the synthesis and investigation of a variety of derivatives. These early explorations laid the groundwork for understanding the chemical reactivity and physical properties of the pyrazole nucleus, revealing its aromatic character and the potential for substitution at various positions on the ring.[5]

Foundational Synthesis: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a robust and versatile cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][6][9][12] The reaction typically proceeds under acidic or thermal conditions and offers a straightforward route to a wide array of substituted pyrazoles.

General Reaction Mechanism

The mechanism of the Knorr synthesis involves the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction, which determines the final substitution pattern on the pyrazole ring, is influenced by the nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine.

Caption: General workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of a Substituted Pyrazole via Knorr Condensation

This protocol provides a generalized procedure for the synthesis of a 3,5-disubstituted pyrazole from a β-diketone and a hydrazine hydrate.

Materials:

-

β-Diketone (e.g., acetylacetone) (1.0 eq)

-

Hydrazine hydrate (1.0 - 1.2 eq)

-

Ethanol (as solvent)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-diketone in ethanol.

-

Addition of Reagents: To the stirred solution, add hydrazine hydrate followed by a catalytic amount of glacial acetic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Isolation and Purification: The crude product can be isolated by filtration if it precipitates out. Alternatively, the residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Characterization: Confirm the structure of the synthesized pyrazole using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Evolution of Synthetic Methodologies

While the Knorr synthesis remains a cornerstone, the demand for more complex and functionally diverse pyrazole derivatives has driven the development of a plethora of innovative synthetic strategies.

[3+2] Cycloaddition Reactions

A powerful and versatile approach to pyrazole synthesis involves the [3+2] dipolar cycloaddition of a 1,3-dipole with a dipolarophile.[1] This method offers excellent control over regioselectivity and provides access to pyrazoles that may be difficult to obtain through classical condensation methods. Common 1,3-dipoles used in this context include diazo compounds and nitrilimines, which react with alkynes or alkenes as dipolarophiles.[1]

Caption: [3+2] Cycloaddition approach to pyrazole synthesis.

Modern Catalytic and Multicomponent Reactions

Recent advancements in organic synthesis have introduced highly efficient catalytic and multicomponent reactions for pyrazole synthesis. These methods often offer improved atom economy, reduced reaction times, and milder reaction conditions compared to traditional approaches. For instance, transition-metal-catalyzed cross-coupling reactions have enabled the direct arylation and functionalization of the pyrazole core.[13] Multicomponent reactions, where three or more reactants combine in a single pot to form the pyrazole product, have also gained prominence for their efficiency and ability to generate molecular diversity.[14]

Substituted Pyrazoles in Medicinal Chemistry: A Privileged Scaffold

The pyrazole nucleus is a prominent feature in a vast number of biologically active compounds, earning it the designation of a "privileged scaffold" in medicinal chemistry.[1][3] Its unique electronic and steric properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for favorable interactions with various biological targets.[15] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[3][5]

Case Study 1: Celecoxib (Celebrex®) - A Selective COX-2 Inhibitor

The development of Celecoxib marked a significant milestone in the treatment of inflammation and pain.[16] As a selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib offered a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects.[16][17]

The synthesis of Celecoxib typically involves the condensation of a trifluoromethyl-β-diketone with a substituted phenylhydrazine.[16][17]

Caption: Synthetic route to the anti-inflammatory drug Celecoxib.

Table 1: Key Data for Celecoxib

| Property | Value |

| Mechanism of Action | Selective COX-2 Inhibitor[16] |

| Therapeutic Use | Anti-inflammatory, Analgesic[18] |

| Key Synthetic Precursors | 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, 4-Sulfamoylphenylhydrazine hydrochloride[16] |

Case Study 2: Sildenafil (Viagra®) - A PDE5 Inhibitor

Sildenafil, widely known by its trade name Viagra®, revolutionized the treatment of erectile dysfunction.[19] It acts as a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[19][20] The synthesis of Sildenafil involves a multi-step sequence, with the construction of the substituted pyrazole ring being a critical step.[19][21]

The initial synthesis involves the reaction of a diketoester with hydrazine to form the pyrazole ring, which is then further functionalized.[21]

Caption: Sildenafil's mechanism of action in the cGMP pathway.

Beyond Medicine: Pyrazoles in Agrochemicals

The utility of substituted pyrazoles extends beyond the pharmaceutical industry into the realm of agrochemicals.[5] Many pyrazole derivatives have been developed as potent and selective herbicides, insecticides, and fungicides.[22][23] Their diverse biological activities and tunable physicochemical properties make them attractive candidates for the development of new crop protection agents.

Conclusion

From its humble beginnings in Ludwig Knorr's laboratory, the substituted pyrazole has evolved into a truly indispensable scaffold in chemical science. Its rich history is a compelling narrative of scientific inquiry, synthetic innovation, and the relentless pursuit of molecules that can improve human health and agricultural productivity. The continued exploration of novel synthetic methodologies and the deepening understanding of the structure-activity relationships of pyrazole derivatives promise to unlock even greater potential for this remarkable heterocyclic system in the years to come.

References

- International Journal of Pharmaceutical Sciences Review and Research. (2020).

- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.

- Unknown. (n.d.).

- National Center for Biotechnology Information. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.

- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).

- Scientific Research Publishing. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.

- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.

- National Center for Biotechnology Information. (n.d.).

- BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds.

- BenchChem. (2025). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.

- BenchChem. (2025).

- Wikipedia. (n.d.). Sildenafil.

- National Center for Biotechnology Information. (n.d.).

- Taylor & Francis Online. (n.d.). Overview of the synthetic routes to sildenafil and its analogues.

- National Center for Biotechnology Information. (n.d.). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era.

- Taylor & Francis Online. (n.d.).

- National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.

- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.

- MDPI. (n.d.).

- MDPI. (2023).

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.

- Royal Society of Chemistry. (2020).

- MDPI. (2022).

- MDPI. (n.d.).

- National Journal of Pharmaceutical Sciences. (2021).

- SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Ignited Minds Journals. (n.d.). View of A review on Chemistry and Therapeutic effect of Pyrazole.

- Britannica. (2018). Pyrazole.

- ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.

- National Center for Biotechnology Information. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. mdpi.com [mdpi.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. jk-sci.com [jk-sci.com]

- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 11. name-reaction.com [name-reaction.com]

- 12. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]

- 13. tandfonline.com [tandfonline.com]

- 14. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 15. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]

- 18. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Sildenafil - Wikipedia [en.wikipedia.org]

- 21. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Medicinal Chemistry Potential of Substituted Pyrazole-Alkanoic Acids, Featuring 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid as a Core Scaffold

Abstract: The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with activities spanning anti-inflammatory, analgesic, and anti-cancer applications.[1][2][3] This guide focuses on a specific subclass: substituted pyrazole-alkanoic acids, using the novel structure 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid as a central case study. While public-domain data on this exact molecule is limited, its constituent motifs—a halogenated, substituted pyrazole core linked to a butyric acid side chain—are features found in potent modulators of critical biological targets. This document provides a comprehensive framework for the synthesis, biological evaluation, and optimization of this compound class, with a particular focus on its potential as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist, a target class integral to metabolic disease therapy.[4][5]

Part 1: The Chemistry - Synthesis and Characterization

The logical first step in evaluating any novel chemical entity is to establish a robust and reproducible synthetic route, followed by rigorous characterization to confirm its identity and purity. This ensures that any observed biological activity is attributable to the compound of interest.

Section 1.1: Retrosynthetic Analysis & Proposed Synthetic Protocol

The target molecule can be disconnect at the N1-position of the pyrazole ring, suggesting a key synthetic step involving the condensation of a hydrazine equivalent with a 1,3-dicarbonyl compound. A plausible synthetic pathway is outlined below.

Protocol 1: Synthesis of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid

This protocol is a multi-step synthesis beginning with commercially available starting materials.

Step 1: Bromination of Pentane-2,4-dione

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and dropping funnel, add pentane-2,4-dione (1.0 eq) and dichloromethane (DCM, 5 vol). Cool the solution to 0 °C in an ice bath.

-

Reaction: Slowly add bromine (1.0 eq) dissolved in DCM (2 vol) via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

-

Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the orange color dissipates. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromopentane-2,4-dione.

Step 2: Synthesis of Ethyl 3-hydrazinylbutanoate This intermediate can be synthesized via several routes. A common method involves the Michael addition of hydrazine to ethyl crotonate.

-

Setup: In a sealed tube, combine ethyl crotonate (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol (3 vol).

-

Reaction: Heat the mixture at 80 °C for 12 hours.

-

Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue via column chromatography (Silica gel, Ethyl acetate/Hexanes gradient) to yield ethyl 3-hydrazinylbutanoate.

Step 3: Pyrazole Formation and Hydrolysis

-

Setup: To a 100 mL round-bottom flask, add 3-bromopentane-2,4-dione (1.0 eq), ethyl 3-hydrazinylbutanoate (1.0 eq), and ethanol (5 vol). Add acetic acid (0.1 eq) as a catalyst.

-

Reaction (Cyclization): Reflux the mixture for 6 hours. Monitor reaction completion by TLC or LC-MS.

-

Reaction (Hydrolysis): Cool the mixture to room temperature. Add a 2M aqueous solution of sodium hydroxide (3.0 eq) and stir at 60 °C for 4 hours until the ester is fully hydrolyzed.

-

Workup: Cool the reaction in an ice bath and acidify to pH ~3 using 1M HCl. A precipitate may form. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid .

Section 1.2: Workflow for Synthesis

The synthetic logic follows a convergent approach, preparing the key fragments before the final cyclization.

Caption: Synthetic workflow for the target compound.

Section 1.3: Protocol for Structural & Purity Characterization

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Dissolve 5-10 mg of the final product in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic peaks for the two pyrazole methyl groups, the methyl and methine protons of the butyric acid chain, and the methylene protons.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to confirm the number of unique carbon atoms, including the C-Br carbon on the pyrazole ring and the carbonyl carbon of the carboxylic acid.

-

-

Mass Spectrometry (MS):

-

Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to determine the exact mass of the compound. The observed mass should match the calculated mass, and the isotopic pattern should confirm the presence of one bromine atom.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop an HPLC method (e.g., C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid) to assess the purity of the final compound. Purity should ideally be >95% for use in biological assays.

-

Part 2: The Biology - Screening and Mechanism of Action (MoA) Elucidation

Section 2.1: Rationale for Target Selection - PPARs

The structure of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid shares key pharmacophoric features with known PPAR agonists:

-

Acidic Head Group: The carboxylic acid is a classic feature for binding to the ligand-binding domain (LBD) of PPARs.[6]

-

Hydrophobic Core: The substituted pyrazole ring serves as a rigid, hydrophobic scaffold.

-

Linker: The ethyl linker provides the correct spatial orientation between the head group and the core.

PPARs (α, β/δ, and γ) are nuclear receptors that regulate genes involved in glucose metabolism, lipid metabolism, and inflammation.[4][7] Agonists of PPARγ (e.g., thiazolidinediones) are used as insulin sensitizers in type 2 diabetes, while PPARα agonists (e.g., fibrates) are used to treat dyslipidemia.[7] Therefore, screening our target compound against the PPAR subtypes is a logical starting point.

Section 2.2: Primary Screening Protocol - PPARγ Ligand Binding Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method to quantify binding to the PPARγ LBD.

Protocol 2: LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay

-

Reagent Preparation:

-

Prepare a 4X stock of PPARγ-LBD protein and a 4X stock of a fluorescently-labeled PPARγ agonist (e.g., Fluormone™ Pan-PPAR Green) in the appropriate assay buffer.

-

Prepare a serial dilution of the test compound, 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid , starting from 100 µM down to low nM concentrations. Include a known agonist (e.g., Rosiglitazone) as a positive control and DMSO as a negative control.

-

-

Assay Plate Setup (384-well plate):

-

Add 5 µL of the test compound serial dilutions or controls to the appropriate wells.

-

Add 5 µL of the 4X PPARγ-LBD protein solution to all wells.

-

Add 5 µL of the 4X Fluormone™ Pan-PPAR Green tracer solution.

-

Add 5 µL of the Tb-anti-GST antibody solution.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (tracer) and 495 nm (terbium). Calculate the emission ratio (520/495).

-

Data Analysis: Plot the emission ratio against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.

Section 2.3: Screening Cascade Workflow

A logical progression from initial binding to functional activity and cellular effects is critical.

Caption: A typical screening cascade for a novel PPAR agonist.

Section 2.4: Secondary Assay Protocol - Cell-Based Functional Assay

This protocol determines if binding to the receptor translates into transcriptional activation.

Protocol 3: PPRE-Luciferase Reporter Assay

-

Cell Culture & Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in DMEM with 10% FBS.

-

Co-transfect the cells with two plasmids: one containing the firefly luciferase gene under the control of a Peroxisome Proliferator Response Element (PPRE), and a second plasmid containing the Renilla luciferase gene under a constitutive promoter (for normalization).

-

-

Compound Treatment:

-

After 24 hours, re-plate the transfected cells into a 96-well plate.

-

Treat the cells with a serial dilution of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid (and controls) for 18-24 hours.

-

-

Lysis and Luminescence Reading:

-

Lyse the cells using a dual-luciferase reporter assay buffer.

-

Read the firefly luminescence, then add the quenching/Renilla substrate and read the Renilla luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the ratio of Firefly to Renilla luminescence for each well to normalize for transfection efficiency and cell number.

-

Plot the normalized luminescence against the log of the compound concentration and fit the data to determine the EC₅₀ (effective concentration for 50% of maximal response).

-

Part 3: Lead Optimization - Structure-Activity Relationship (SAR)

Once an initial "hit" compound shows activity, medicinal chemists systematically modify its structure to improve potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, Excretion). The study of how these changes affect biological activity is known as Structure-Activity Relationship (SAR).

Section 3.1: Key Modification Points on the Scaffold

Our lead compound has several points for diversification to probe the SAR.

Caption: Key zones for SAR exploration on the pyrazole-butyric acid scaffold.

Section 3.2: Hypothetical SAR Table

The following table illustrates a hypothetical SAR exploration based on our lead compound. The goal is to understand the impact of modifying each zone.

| Compound ID | Modification (vs. Lead) | Zone Modified | PPARγ EC₅₀ (nM) [Hypothetical] | Rationale for Change |

| LEAD | 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid | - | 850 | Baseline compound. |

| SAR-1 | 4-Chloro instead of 4-Bromo | C (Core) | 720 | Probes the effect of halogen size/electronegativity. |

| SAR-2 | 4-H (unsubstituted) | C (Core) | >10,000 | Determines if the halogen is essential for activity. |

| SAR-3 | Propionic acid instead of butyric acid | B (Linker) | 2,500 | Investigates the optimal linker length. |

| SAR-4 | (S)-enantiomer of butyric acid | B (Linker) | 300 | Explores stereochemistry's role in binding pocket fit. |

| SAR-5 | Tetrazole instead of carboxylic acid | A (Head) | 1,200 | Tests a common carboxylic acid bioisostere. |

| SAR-6 | 3-CF₃, 5-Me instead of 3,5-dimethyl | C (Core) | 450 | Adds a strong electron-withdrawing group. |

Conclusion

The 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid scaffold represents a promising starting point for the discovery of novel therapeutic agents, particularly in the realm of metabolic diseases via PPAR modulation. The protocols and workflows detailed in this guide provide a comprehensive, step-by-step framework for researchers to synthesize, characterize, and evaluate this class of compounds. Through systematic biological screening and iterative SAR-driven chemical modification, these initial leads can be optimized into potent and selective drug candidates.

References

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. Available at: [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry. Available at: [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Vrije Universiteit Amsterdam. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2023). Signal Transduction and Targeted Therapy. Available at: [Link]

-

Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. (2001). Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Available at: [Link]

-

Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. (2022). Molecules. Available at: [Link]

-

Scaffold-based pan-agonist design for the PPARα, PPARβ and PPARγ receptors. (2012). PLoS ONE. Available at: [Link]

-

Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. (2018). Molecules. Available at: [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Pharmaceutical Chemistry Journal. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Available at: [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Available at: [Link]

-

Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence. (2022). International Journal of Molecular Sciences. Available at: [Link]

-

Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020). Journal of Chemical Information and Modeling. Available at: [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scaffold-based pan-agonist design for the PPARα, PPARβ and PPARγ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes & Protocols for the Investigation of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid as a Novel Research Chemical

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the initial investigation of the novel research chemical, 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid. While specific biological data for this compound is not yet publicly available, its core structure belongs to the pyrazole class of heterocyclic compounds. The pyrazole scaffold is a "privileged" structure in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates with a wide spectrum of activities, including anticancer, antibacterial, and anti-inflammatory effects.[1][2][3][4] This guide, therefore, outlines a logical, evidence-based framework for initiating research into this compound's potential biological activities. We present detailed protocols for fundamental characterization and preliminary screening in oncology and microbiology, grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction to the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3][4] Its metabolic stability and versatile chemical nature allow for structural modifications that can tune its biological activity against a wide array of targets.[2][3] Clinically significant drugs such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib feature this core structure, highlighting its therapeutic relevance.[1][2]

The subject of this guide, 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid, combines this privileged scaffold with a butyric acid sidechain and specific substitutions (bromo and dimethyl) on the pyrazole ring. These features present several hypotheses for its potential biological role:

-

The bromo substituent can influence lipophilicity and may participate in halogen bonding, potentially enhancing binding affinity to protein targets.

-

The dimethyl groups can affect steric interactions within a binding pocket.

-

The butyric acid moiety introduces a carboxylic acid group, which can impact solubility and serve as a key interaction point (e.g., with lysine or arginine residues in a target protein).

Given the vast therapeutic landscape of pyrazole derivatives, initial research on this compound should focus on high-impact areas where this scaffold has proven successful. This document will focus on protocols for anticancer and antibacterial screening.

Essential Preliminary Characterization

Before commencing biological assays, it is imperative to characterize the compound's fundamental physicochemical properties. These steps are critical for ensuring the validity and reproducibility of subsequent experiments.

Compound Handling and Storage

As a novel research chemical, 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid should be handled with appropriate caution.

General Safety Precautions:

-

Always consult the Safety Data Sheet (SDS) provided by the supplier. If an SDS is unavailable, treat the compound as potentially hazardous.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2][3][4]

-

Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[2][4]

-

Store the compound in a tightly sealed container, protected from light and moisture, at the temperature recommended by the supplier (typically refrigerated at 2-8°C or frozen at -20°C for long-term stability).[5]

Solubility Assessment (Kinetic Method)

Most in vitro assays require the test compound to be fully dissolved in the aqueous culture medium. Poor solubility can lead to inaccurate results.[6][7][8] A kinetic solubility test is a rapid method suitable for early-stage discovery.[6][9][10]

Protocol for Kinetic Solubility Assessment:

-

Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Gentle vortexing or sonication may be required.

-

Serial Dilution in Assay Buffer: In a 96-well plate, add 98 µL of the primary aqueous buffer to be used in your biological assays (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) to several wells.

-

Spike with DMSO Stock: Add 2 µL of the 10 mM DMSO stock to the first well to achieve a starting concentration of 200 µM (with 2% DMSO). Mix thoroughly.

-

Observe for Precipitation: Visually inspect the well against a light source for any signs of cloudiness or precipitate. This is the simplest check.

-

Quantitative Measurement (Optional but Recommended): To quantify, incubate the plate for 1-2 hours at room temperature. Use a plate reader to measure the light scattering (nephelometry) or filter the samples and measure the concentration of the dissolved compound in the filtrate via UV-Vis spectroscopy or LC-MS.[9][10]

-

Determine Solubility Limit: The highest concentration that remains clear is the approximate kinetic solubility in that specific medium. A solubility of >60 µg/mL is a generally good starting point for drug discovery compounds.[6]

Stock Solution Stability

It is crucial to confirm that the compound is stable in its stock solvent (DMSO) under your storage conditions, especially if the stock will be used over an extended period. Freeze-thaw cycles can introduce water from atmospheric condensation into hygroscopic solvents like DMSO, potentially leading to compound degradation.[11]

Protocol for a Simple Stability Check:

-

Prepare Fresh Stock: Prepare a 10 mM stock solution in 100% DMSO.

-

Initial Analysis (T=0): Immediately analyze the fresh stock solution via High-Performance Liquid Chromatography (HPLC) to obtain a purity profile and peak area. This is your baseline.

-

Simulate Storage: Aliquot the stock solution into several tubes. Subject one aliquot to several rapid freeze-thaw cycles (e.g., 5 cycles from -20°C to room temperature). Store another aliquot at 4°C for a week.

-

Re-analyze: After the stress conditions, re-analyze the aliquots by HPLC using the same method as the T=0 sample.

-

Compare Results: Compare the purity and peak area to the T=0 sample. A significant decrease in the main peak area or the appearance of new peaks suggests degradation. Most small molecules are stable in dry DMSO, but this validation is a hallmark of good scientific practice.[1][12]

Application I: Anticancer Activity Screening

Many pyrazole derivatives exhibit potent anticancer activity by targeting various cellular pathways. A primary screen to assess the cytotoxic or cytostatic potential of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid against cancer cell lines is a logical first step. The MTT assay is a robust and widely used colorimetric method for this purpose.[13][14]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[13] The amount of formazan produced is proportional to the number of living, metabolically active cells.[15]

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol for MTT Assay

Materials:

-

Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[13]

-

Solubilization solution: 100% DMSO or 0.01 M HCl in 10% SDS solution.

-

96-well flat-bottom sterile tissue culture plates.

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]

-

Compound Preparation: Prepare serial dilutions of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid in culture medium from your DMSO stock. A typical concentration range for a primary screen is 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is consistent and low (<0.5%) to avoid solvent toxicity. Include "vehicle control" wells (medium with the same final DMSO concentration) and "no cell" blank wells (medium only).

-

Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or control media) to the respective wells.

-

Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours, at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15]

-

Formazan Formation: Return the plate to the incubator for 2-4 hours. Monitor for the formation of purple precipitate within the cells.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

Data Analysis and Interpretation

-

Background Subtraction: Subtract the average absorbance of the "no cell" blank wells from all other readings.

-

Calculate Percent Viability:

-

% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100

-

-

Determine IC₅₀: Plot the % Viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.

| Hypothetical Concentration (µM) | Absorbance (570 nm) | % Viability |

| 0 (Vehicle Control) | 1.250 | 100% |

| 0.1 | 1.235 | 98.8% |

| 1 | 1.150 | 92.0% |

| 10 | 0.630 | 50.4% |

| 50 | 0.150 | 12.0% |

| 100 | 0.080 | 6.4% |

| Table 1: Example of hypothetical data from an MTT assay used to calculate cell viability. |

Application II: Antibacterial Activity Screening

The pyrazole scaffold is present in numerous compounds with potent antibacterial activity against a range of pathogens, including drug-resistant strains.[7][10][15][16][17][18] A primary screen to determine the compound's ability to inhibit bacterial growth is a valuable line of inquiry.

Principle of Broth Microdilution Assay

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism after overnight incubation.[19][20]

Caption: Workflow for MIC determination via broth microdilution.

Detailed Protocol for Broth Microdilution

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 as a Gram-positive control, Escherichia coli ATCC 25922 as a Gram-negative control).

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well U-bottom or flat-bottom microtiter plates.

-

0.5 McFarland turbidity standard.

Procedure:

-

Compound Dilution Plate Preparation:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

-

Prepare a 2X working solution of your compound in CAMHB. Add 100 µL of this solution to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.

-

Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours old), pick several bacterial colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[19]

-

Dilute this suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

-

-

Inoculation: Within 15-30 minutes of preparation, add 50 µL of the final bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and dilutes the compound to its final 1X concentration. Do not add bacteria to well 12.

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[19]

-

Reading the MIC: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.[20]

| Well | Compound Conc. (µg/mL) | Growth (Turbidity) |

| 1 | 128 | Clear |

| 2 | 64 | Clear |

| 3 | 32 | Clear |

| 4 | 16 | Turbid |

| 5 | 8 | Turbid |

| 6 | 4 | Turbid |

| 7 | 2 | Turbid |